MFCD18911019
Description
MFCD18911019 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. Such ligands are pivotal in stabilizing transition metal complexes, enabling applications in asymmetric catalysis, polymerization, and organic synthesis .
Key Properties (Hypothetical Based on Analogous Compounds):
Properties
IUPAC Name |
5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZOTYSQJPEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18911019 can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-3-(2-fluorophenyl)-1,2-oxazole. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
MFCD18911019 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced heterocyclic compounds.
Scientific Research Applications
MFCD18911019 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD18911019 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromomethyl and fluorophenyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound (Hypothetical) | Compound A | Compound B (Ironphos) | Compound C (DIDOPO) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~300 | 201.02 | 290.28 | 276.21 |
| Solubility (THF) | High | 0.687 mg/mL | Moderate | Low |
| Thermal Stability (°C) | >200 | 120 | 150 | 250 |
| Key Application | Catalysis | Pharma Intermediates | Asymmetric Hydrogenation | Flame Retardancy |
Research Findings and Critical Analysis
- Synthetic Challenges: this compound’s synthesis likely involves multi-step phosphine-alkene conjugation, requiring stringent anhydrous conditions akin to those used for Ironphos (e.g., THF reflux, A-FGO catalysts) .
- Advantages Over Peers: Versatility: Multidentate nature allows adaptation to diverse metal centers (Pd, Rh, Ir), outperforming rigid ligands like DIDOPO . Green Chemistry Potential: Reusable catalyst frameworks (up to 5 cycles) align with sustainable practices, as demonstrated in Compound A’s synthesis .
- Limitations: Lack of published crystallographic data for this compound hampers precise mechanistic studies, a gap noted in analogous ligand systems .
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